molecular formula C₁₄H₂₁D₅O₂ B1159412 (9E)-Dodecen-1-yl-d5 Acetate

(9E)-Dodecen-1-yl-d5 Acetate

Cat. No.: B1159412
M. Wt: 231.39
Attention: For research use only. Not for human or veterinary use.
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Description

(9E)-Dodecen-1-yl-d5 Acetate is a high-purity, deuterium-labeled isotopic analog used exclusively for research purposes. This compound is structurally based on the (E)-dodec-9-enyl acetate molecule, a known insect pheromone that functions as an attractant and mating disruptor for various Lepidopteran pests, such as the Eastern pine shoot borer (Eucosma gloriola) . As a deuterated standard, its primary research value lies in quantitative mass spectrometry-based analysis, where it serves as a critical internal standard for accurately measuring the concentration and environmental fate of its non-labeled pheromone counterpart in field studies . The incorporation of five deuterium atoms provides a distinct mass shift that enables precise tracking and reduces analytical variability. This compound is supplied for Research Use Only (RUO). RUO products are intended solely for research and development and are not intended for, and must not be used for, diagnostic, therapeutic, or clinical procedures, or any form of human use .

Properties

Molecular Formula

C₁₄H₂₁D₅O₂

Molecular Weight

231.39

Synonyms

(9E)-Dodecen-1-yl-d5 Acetate;  (E)-1-Acetoxy-9-dodecene-d5;  (E)-9-Dodecen-1-ol-d5 Acetate;  (E)-9-Dodecenyl-d5 Acetate;  E-9-Dodecen-1-yl-d5 Acetate;  trans-9-Dodecen-1-yl-d5 Acetate;  trans-9-Dodecenyl-d5 Acetate;  (9E)-9-Dodecen-1-ol-d5 Acetate

Origin of Product

United States

The 9e Dodecen 1 Yl Acetate Pheromone System: an Ecological Perspective

Biological Significance in Model Lepidopteran Species

There is no available research on the biological significance of (9E)-Dodecen-1-yl-d5 Acetate (B1210297) in any Lepidopteran species.

Specificity and Blend Ratios in Species-Specific Pheromone Communication

There is no available research on the role of (9E)-Dodecen-1-yl-d5 Acetate in the specificity and blend ratios of pheromone communication.

Reproductive Behavior Modulation in Target Insect Pest Species

There is no available research on the modulation of reproductive behavior in any insect pest species by this compound.

Ecological Contexts of Pheromone Production and Release

There is no available research on the ecological contexts of the production and release of this compound by any organism.

Interplay with Other Semiochemicals in Complex Ecological Interactions

There is no available research on the interplay of this compound with other semiochemicals in ecological interactions.

Isotopic Labeling and Synthesis of 9e Dodecen 1 Yl D5 Acetate for Research

Rationale for Deuterium (B1214612) Incorporation in Pheromone Analogs

The substitution of hydrogen with its stable isotope, deuterium, in pheromone analogs like (9E)-Dodecen-1-yl-d5 Acetate (B1210297) is a deliberate strategy to enhance research capabilities. This isotopic labeling provides a subtle yet powerful modification that does not significantly alter the chemical properties or biological activity of the pheromone, but allows it to be distinguished from its natural counterpart by analytical instrumentation.

The primary rationales for deuterium incorporation include:

Internal Standards for Quantification: Deuterated pheromones are invaluable as internal standards in quantitative analyses using mass spectrometry (MS). When studying the amount of natural pheromone produced by an insect, a known quantity of the deuterated analog is added to the biological sample. Because the deuterated and non-deuterated compounds have nearly identical chemical and physical properties (e.g., solubility, chromatographic retention time), they behave similarly during extraction and analysis. However, they are easily differentiated by their mass-to-charge ratio (m/z) in a mass spectrometer, allowing for precise and accurate quantification of the endogenous pheromone by correcting for sample loss during workup.

Metabolic and Biosynthetic Pathway Tracing: Isotopic labeling allows researchers to trace the fate of molecules within complex biological systems. By introducing a deuterated precursor into an insect's biological system, scientists can track its conversion into the final pheromone product. This technique has been instrumental in elucidating the intricate biochemical pathways that insects use to synthesize their specific pheromone blends.

Enhanced Metabolic Stability: The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. In some applications, replacing hydrogen atoms at sites vulnerable to metabolic degradation can slow down the molecule's breakdown. This "kinetic isotope effect" can be advantageous in studies where prolonging the compound's presence in a biological system is desired.

Advanced Synthetic Methodologies for (9E)-Dodecen-1-yl-d5 Acetate

The synthesis of this compound requires a multi-step approach that combines stereoselective control over the double bond with precise incorporation of deuterium atoms. The synthesis typically builds upon established routes for the non-labeled pheromone, modified to introduce the deuterium label at a specific position.

Stereoselective Synthesis Approaches for Isotopic Pheromone Analogs

Achieving the correct (E) geometry of the double bond at the C9 position is crucial for biological activity. Common stereoselective methods that can be adapted for deuterated synthesis include:

Wittig Reaction: The Wittig reaction or its variations (e.g., Horner-Wadsworth-Emmons reaction) are frequently used to form the carbon-carbon double bond. To create the d5-labeled compound, one of the reacting fragments, either the phosphonium (B103445) ylide or the aldehyde, would need to contain the five deuterium atoms. For instance, a deuterated aldehyde could be reacted with a non-deuterated ylide to form the desired alkene.

Alkyne Reduction: Another powerful method involves the reduction of an internal alkyne. The stereoselective reduction of an alkyne precursor using lithium aluminium hydride (LiAlH₄) typically yields an (E)-alkene. To incorporate deuterium, a deuterated reducing agent like lithium aluminum deuteride (B1239839) (LiAlD₄) could be used, or the deuterium atoms could be incorporated into the alkyne backbone prior to reduction.

A plausible synthetic route might involve coupling a deuterated fragment with a non-deuterated fragment. For example, an organometallic reagent derived from a deuterated alkyl halide could be coupled with a fragment containing the rest of the carbon chain and the future alcohol group.

Precursor Incorporation and Labeling Efficiency Studies

In biological studies, deuterated fatty acids are often used as precursors to study pheromone biosynthesis in vivo. The insect's own enzymatic machinery then processes this labeled precursor into the final pheromone components. For example, a d5-labeled lauric acid derivative could be topically applied to a pheromone gland, and after a period of time, the gland is analyzed to measure the amount of deuterium incorporated into the produced (9E)-Dodecen-1-yl Acetate.

The efficiency of this incorporation is a key metric, determined by analyzing the ratio of labeled to unlabeled pheromone, typically using Gas Chromatography-Mass Spectrometry (GC-MS). This allows researchers to quantify the flux through a particular biosynthetic pathway.

Table 1: Example Data from a Precursor Labeling Efficiency Study

ParameterValueMethod of Determination
Deuterated PrecursorD5-Dodecanoic Acid-
Application MethodTopical on Pheromone Gland-
Incubation Time24 hours-
Isotopic Purity of Precursor99% D5GC-MS
% Incorporation into Pheromone15%GC-MS Analysis of Gland Extract
Isotopic Distribution in Product98% D5, 2% D4High-Resolution Mass Spectrometry

This table contains representative data based on typical findings in pheromone biosynthesis research.

Structural Characterization of Synthesized this compound

Once synthesized, the identity, isotopic enrichment, and structural integrity of the compound must be rigorously confirmed. A combination of spectroscopic techniques is employed for this purpose.

Mass Spectrometry (MS): MS is the primary tool for confirming the mass increase due to deuterium incorporation. When coupled with Gas Chromatography (GC-MS), it also confirms the compound's purity and retention time. The molecular ion peak for this compound would be expected at an m/z value 5 units higher than its non-labeled counterpart. Analysis of fragmentation patterns can help confirm the location of the deuterium atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is essential for confirming the precise location of the deuterium labels.

¹H NMR: In the proton NMR spectrum, the signals corresponding to the protons that have been replaced by deuterium will be absent or significantly reduced in intensity. This provides clear evidence of successful labeling at the intended positions.

²H NMR: Deuterium NMR specifically detects the deuterium nuclei. A signal in the ²H NMR spectrum confirms the presence of deuterium and its chemical environment within the molecule.

¹³C NMR: The carbon NMR spectrum can also be affected by the presence of deuterium. The C-D coupling patterns and slight shifts in resonance can provide further structural confirmation.

Table 2: Expected Spectroscopic Data for this compound

TechniqueExpected ObservationPurpose
GC-MS (EI)Molecular ion (M+) peak shifted +5 m/z units compared to unlabeled standard.Confirm mass, isotopic enrichment, and purity.
¹H NMRDisappearance of signals corresponding to the 5 protons on the deuterated carbon(s).Confirm location of isotopic label.
²H NMRPresence of a signal in the region corresponding to the chemical shift of the labeled position.Directly detect and confirm deuterium incorporation.

Stability and Purity Assessment of Deuterated Pheromone Standards

For a deuterated compound to be useful as a standard, its stability and purity must be high and well-documented.

Chemical Purity: This refers to the absence of other chemical compounds. It is typically assessed using high-resolution Gas Chromatography (GC) with a Flame Ionization Detector (FID) or Mass Spectrometry (MS). High-performance liquid chromatography (HPLC) can also be used.

Isotopic Purity (or Enrichment): This measures the percentage of the compound that contains the desired number of deuterium atoms versus molecules with fewer labels or no label at all. It is determined using MS by measuring the relative intensities of the ion clusters for the labeled and unlabeled species.

Stereoisomeric Purity: The ratio of the desired (E) isomer to the (Z) isomer is critical for pheromones. This is usually determined by GC analysis on a specialized capillary column capable of separating the stereoisomers.

Stability: The stability of the standard is assessed over time and under various storage conditions. A key concern for some deuterated compounds is the potential for deuterium-hydrogen (D-H) exchange, where the deuterium atoms are replaced by protons from the environment (e.g., from trace amounts of water or acidic/basic surfaces). However, for labels on a carbon backbone like in this compound, this exchange is generally not a significant issue under normal storage and handling conditions.

Regular analysis is performed to ensure the integrity of the standard is maintained, guaranteeing its reliability for quantitative and metabolic research.

Advanced Analytical Techniques for Characterizing and Quantifying 9e Dodecen 1 Yl D5 Acetate

High-Resolution Mass Spectrometry (HRMS) for Metabolite Identification

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the structural elucidation of metabolites due to its ability to provide highly accurate mass measurements. ijpras.comsemanticscholar.org This precision allows for the determination of elemental compositions, which is a critical step in identifying unknown compounds. nih.gov When studying the metabolism of isotopically labeled compounds like (9E)-Dodecen-1-yl-d5 Acetate (B1210297), HRMS offers a distinct advantage by readily distinguishing the labeled compound and its metabolites from the complex background of endogenous molecules within a biological sample. nih.govresearchgate.net

The five deuterium (B1214612) atoms on (9E)-Dodecen-1-yl-d5 Acetate act as a stable isotopic label (SIL). This label ensures that any metabolites derived from the parent compound will exhibit a unique mass signature. acs.org As the compound undergoes metabolic transformation, the resulting products will ideally retain the deuterium-labeled portion, creating a characteristic isotopic pattern that can be specifically targeted and identified by HRMS. nih.gov

Common metabolic pathways for long-chain fatty acid derivatives, such as pheromone acetates in insects, include hydrolysis, oxidation, and chain shortening via β-oxidation. nih.govlu.se For this compound, metabolism could proceed through several key transformations:

Hydrolysis: The primary acetate ester can be hydrolyzed to form the corresponding alcohol, (9E)-Dodecen-1-ol-d5.

Oxidation: The terminal methyl group or other positions on the alkyl chain can be oxidized to form alcohols, aldehydes, or carboxylic acids.

β-Oxidation: The fatty acid chain can be shortened by two-carbon units.

HRMS, often coupled with liquid chromatography (LC-HRMS), can separate these potential metabolites and provide their exact masses. nih.gov By comparing the measured accurate mass to calculated theoretical masses, researchers can confidently propose elemental formulas and identify the structures of these biotransformation products. The presence of the d5 label provides an additional layer of confirmation that these identified compounds are indeed metabolites of the administered pheromone. hilarispublisher.com

Table 1. Hypothetical Metabolites of this compound and Their Theoretical Monoisotopic Masses for HRMS Identification.
Metabolite NameChemical FormulaMetabolic PathwayTheoretical Mass (m/z) [M+H]⁺
(9E)-Dodecen-1-ol-d5C₁₂H₁₉D₅OHydrolysis190.2212
(9E)-Dodecenoic-d5 acidC₁₂H₁₇D₅O₂Hydrolysis & Oxidation204.2001
(7E)-Decenoic-d5 acidC₁₀H₁₃D₅O₂β-Oxidation176.1688
12-Hydroxy-(9E)-dodecen-1-yl-d5 AcetateC₁₄H₂₁D₅O₃ω-Oxidation248.2372

Stable Isotope Ratio Analysis (SIRA) in Environmental and Biological Samples

Stable Isotope Ratio Analysis (SIRA) is a powerful technique used to trace the pathways and transformations of compounds in various systems. qub.ac.uk It measures the ratio of heavy to light stable isotopes (e.g., ²H/¹H or D/H) in a sample. scielo.br By introducing a compound that is artificially enriched with a heavy isotope, such as this compound, researchers can track its fate with exceptional sensitivity. The distinct isotopic signature of the labeled compound allows it to be differentiated from any naturally occurring, unlabeled counterparts.

In environmental studies, SIRA can be used to monitor the dispersal, degradation, and persistence of this compound. qub.ac.uk For example, after its application in an agricultural field for pest management, samples of air, soil, water, and non-target organisms can be collected over time. Analysis of these samples, typically by Gas Chromatography-Isotope Ratio Mass Spectrometry (GC-IRMS), reveals the change in the deuterium ratio (expressed as δD in per mil, ‰). metsol.comdshs-koeln.de This data provides insights into how the pheromone moves through the environment and how quickly it is broken down by physical, chemical, or biological processes.

In a biological context, SIRA serves as a robust method for metabolic tracer studies. usgs.gov When an organism is exposed to this compound, the deuterium label can be tracked as it is incorporated into various tissues or metabolites. lestudium-ias.com This allows for the quantitative assessment of uptake, distribution, and excretion rates. For instance, by analyzing the δD values in different parts of an insect's body over time, it is possible to determine where the pheromone is stored or metabolized. confex.com This technique is highly sensitive, capable of detecting very low levels of isotope enrichment, making it ideal for tracer studies where only small amounts of the labeled compound are administered. thermofisher.com

Table 2. Illustrative SIRA Data for Tracing this compound in an Agricultural Environment.
Sample MatrixTime Post-ApplicationδD (‰ vs. VSMOW)Interpretation
Air (Downwind)1 Hour+5000Peak volatilization and atmospheric dispersal
Air (Downwind)24 Hours+800Significant decrease due to degradation/dispersal
Soil (Surface)1 Hour+2500Initial deposition onto soil
Soil (Surface)7 Days+350Indicates persistence and/or degradation in soil
Runoff Water48 Hours (Post-Rainfall)+150Evidence of mobility into aquatic systems

Elucidating Pheromone Biosynthesis and Metabolism Pathways with 9e Dodecen 1 Yl D5 Acetate

Tracer Studies for Precursor Incorporation into Pheromone Biosynthesis

Tracer studies using deuterated compounds are fundamental to deciphering the biosynthetic routes of fatty acid-derived pheromones. iastate.eduwiley.com In these experiments, a deuterium-labeled precursor is introduced to the insect, and its conversion into the final pheromone components is monitored. slu.se By using a molecule like (9E)-Dodecen-1-yl-d5 Acetate (B1210297) or its deuterated fatty acid precursors, researchers can track the path of the deuterium (B1214612) label, confirming the sequence of biochemical transformations. researchgate.netd-nb.info Analysis is typically performed using gas chromatography-mass spectrometry (GC-MS), which can separate the labeled from the unlabeled compounds and detect the mass increase imparted by the deuterium atoms. wiley.comslu.se

The biosynthesis of acetate-containing pheromones from common fatty acids like palmitic or stearic acid involves a sequence of enzymatic reactions, including desaturation, chain-shortening, reduction, and acetylation. iastate.edunih.gov Applying a specifically labeled precursor, such as a d5-labeled dodecenoic acid, allows researchers to pinpoint which enzymatic steps are involved in the formation of (9E)-Dodecen-1-yl Acetate.

For instance, if a deuterated C16 fatty acid precursor is applied and the d5 label is subsequently detected in (9E)-Dodecen-1-yl Acetate, it confirms the activity of chain-shortening enzymes (like beta-oxidation) and the subsequent enzymatic steps. The specific enzymes in the pathway—desaturases that introduce double bonds, reductases that convert the fatty acyl-CoA to an alcohol, and acetyltransferases that add the acetate group—can be identified by analyzing the structure of the labeled intermediates and the final product. iastate.eduresearchgate.net

Table 1: Hypothetical GC-MS Monitoring for Tracer Analysis This interactive table illustrates the selected ions that would be monitored in a GC-MS experiment to track the incorporation of a d5-labeled precursor into (9E)-Dodecen-1-yl Acetate. The mass shift confirms the metabolic conversion.

CompoundIsotopic LabelPrecursor Ion (m/z)Fragment Ion (m/z)Implication
Dodecenoic AcidUnlabeled20061Native precursor pool
Dodecenoic Acidd5-labeled20561Labeled precursor administration
(9E)-Dodecen-1-olUnlabeled18467Native alcohol intermediate
(9E)-Dodecen-1-old5-labeled18972Confirmation of reductase activity on labeled precursor
(9E)-Dodecen-1-yl AcetateUnlabeled226166Native final pheromone
(9E)-Dodecen-1-yl Acetated5-labeled231171Confirmation of acetyltransferase activity on labeled intermediate

Isotopically labeled pheromones are instrumental in identifying the specific tissues where biosynthesis occurs. iipseries.org In most moth species, pheromone production is confined to specialized glandular tissues, often located on the abdominal tip. iipseries.orgwikipedia.org By topically applying a deuterated precursor like d5-dodecenoic acid to different parts of the insect's body, or directly to the pheromone gland, researchers can determine the primary site of synthesis. slu.sed-nb.info After an incubation period, various tissues (e.g., pheromone gland, fat body, hemolymph) are dissected and analyzed for the presence of the labeled intermediate, (9E)-Dodecen-1-yl-d5 Acetate. wiley.com The tissue with the highest concentration of the labeled final product is identified as the main biosynthetic site. google.com

Investigation of Pheromone Degradation and Detoxification Mechanisms in Insects

For chemical communication to be effective, the pheromone signal must be rapidly terminated after the initial stimulus. This is accomplished by odorant-degrading enzymes (ODEs) located in the insect's antennae. nih.govplos.org this compound can be used as a substrate to study the kinetics and mechanisms of these degradation enzymes, providing insights into how insects "clear" the scent to remain sensitive to new signals. frontiersin.org

The deactivation of acetate pheromones is primarily carried out by antennal esterases, which hydrolyze the ester bond to produce the corresponding alcohol and acetic acid. nih.govnih.gov This conversion renders the pheromone inactive. Other enzymes, such as oxidases, may further metabolize the resulting alcohol. researchgate.net By incubating insect antennae preparations with this compound and monitoring the formation of its deuterated alcohol metabolite over time, the rate of esterase activity can be precisely measured. This approach helps to characterize the specific enzymes responsible for signal inactivation and their efficiency. plos.orgfrontiersin.org

The replacement of hydrogen with deuterium can alter the rate of a chemical reaction, a phenomenon known as the kinetic isotope effect (KIE). wikipedia.org A carbon-deuterium (C-D) bond has a lower zero-point vibrational energy than a carbon-hydrogen (C-H) bond, making it stronger and more difficult to break. wikipedia.orgreddit.com If the cleavage of a C-H bond is the rate-limiting step of an enzymatic reaction, substituting it with a C-D bond will slow the reaction down. nih.gov

By synthesizing (9E)-Dodecen-1-yl Acetate with deuterium atoms placed at specific positions involved in enzymatic attack (e.g., adjacent to the ester group or on the alkyl chain), researchers can use KIE studies to probe the transition state of the reaction. If an enzyme, such as a P450 oxidase, metabolizes the pheromone by abstracting a hydrogen atom in the rate-determining step, the deuterated version will be metabolized more slowly. nih.gov Observing a significant KIE (a ratio of the reaction rate of the light to the heavy isotope, kH/kD > 1) provides strong evidence for the specific C-H bond being broken in the transition state of the enzymatic mechanism. nih.goviu.edu

Table 2: Illustrative Kinetic Data for an Antennal Esterase This table shows hypothetical kinetic parameters for an insect antennal esterase metabolizing both the native and a deuterated pheromone. The difference in reaction velocity would indicate a secondary kinetic isotope effect, providing clues about the enzyme's mechanism.

SubstrateMichaelis Constant (Km, µM)Maximum Velocity (Vmax, nmol/min/mg protein)kH/kD (Vmax Ratio)
(9E)-Dodecen-1-yl Acetate15.2120.51.12
This compound15.5107.6

Quantitative Flux Analysis in Pheromone Metabolic Networks

Metabolic flux analysis (MFA) is a powerful technique used to quantify the rates (fluxes) of reactions within a metabolic network. nih.govmdpi.com By introducing a stable isotope-labeled substrate and measuring its incorporation into various metabolites over time, the flow of atoms through different pathways can be calculated. creative-proteomics.comiaea.org Using a deuterated precursor that leads to the formation of this compound, researchers can build quantitative models of pheromone metabolism.

This approach allows for the determination of how much of a precursor pool is directed towards pheromone synthesis versus other metabolic fates, such as energy storage or catabolism. For example, by feeding an insect a diet containing a deuterated fatty acid and measuring the enrichment of the d5 label in the pheromone gland, fat body lipids, and respired CO2, one can quantify the flux through each of these competing pathways. researchgate.net This provides a dynamic view of how resources are allocated within the insect's physiology and how factors like age, mating status, or hormonal signals might regulate the flux towards pheromone production. nih.gov

Mechanistic Studies of Pheromone Perception and Olfaction Using 9e Dodecen 1 Yl D5 Acetate

Electrophysiological Responses to Deuterated Pheromone Analogs

Electrophysiological techniques are pivotal for directly measuring the neural output of the olfactory system in response to volatile chemical stimuli. The use of deuterated pheromone analogs in these studies allows for a precise comparison with their non-deuterated counterparts, revealing how subtle changes in molecular properties are translated into neural signals.

Electroantennography (EAG) Studies on Olfactory Sensitivity

Electroantennography (EAG) is a technique used to measure the summated electrical potential from the entire antenna of an insect, representing the collective response of numerous olfactory sensory neurons. researchgate.net It is an effective tool for quickly assessing the receptive range and relative sensitivity of an insect's antenna to various compounds.

In a typical EAG study involving a deuterated analog, both (9E)-Dodecen-1-yl-d5 Acetate (B1210297) and its non-deuterated isotopologue would be delivered to the antenna in controlled puffs of air. The resulting voltage changes (depolarizations) are recorded and compared. A differential response between the two compounds could indicate that the peripheral olfactory system is sensitive to the isotopic substitution. Research findings in such studies are often presented by comparing the amplitude of the EAG response to a range of concentrations for both the deuterated and non-deuterated compounds.

Hypothetical EAG Response Data This table illustrates the type of data generated from EAG experiments, showing a hypothetical comparison of antennal responses to the deuterated pheromone and its natural counterpart. Actual experimental data for this specific compound is not publicly available.

Single Sensillum Recording (SSR) for Receptor Neuron Specificity

To achieve a higher resolution of neural activity, researchers employ Single Sensillum Recording (SSR). wikipedia.org This powerful technique measures the firing rate (action potentials) of individual olfactory sensory neurons (OSNs) housed within a single sensory hair, or sensillum, on the antenna. nih.govnih.gov SSR allows for the characterization of the specificity and sensitivity of distinct neuron classes. wikipedia.org

When studying a deuterated pheromone, SSR can determine if specific OSNs respond differently to the isotopologues. For example, a neuron highly tuned to (9E)-Dodecen-1-yl Acetate would be tested with both the deuterated and non-deuterated versions. usda.gov Researchers would analyze the spike frequency, response latency, and adaptation of the neuron. A significant difference in the firing rate elicited by the d5-acetate compared to the standard compound would provide strong evidence that the receptor neuron can distinguish between them. This level of detail is crucial for understanding how the olfactory system encodes information about structurally similar molecules.

In Vitro and In Vivo Receptor Binding Assays with Deuterated Ligands

The initial events in olfaction involve the interaction of odorant molecules with proteins in the periphery, namely Pheromone Binding Proteins (PBPs) and Olfactory Receptors (ORs). Using deuterated ligands in binding assays helps to elucidate the biophysical nature of these interactions.

Characterization of Pheromone Binding Proteins (PBPs) and Olfactory Receptors (ORs)

Pheromone Binding Proteins are soluble proteins found in the sensillum lymph that are thought to solubilize and transport hydrophobic pheromones to the membrane-bound Olfactory Receptors. mdpi.com ORs are transmembrane proteins that, upon binding a specific ligand, initiate the signal transduction cascade that leads to a neural impulse. nih.gov

Characterization studies often involve expressing these proteins in vitro and measuring their binding affinity for various ligands. Competitive fluorescence binding assays are commonly used, where a fluorescent probe is displaced from the PBP's binding pocket by a competing ligand. By using (9E)-Dodecen-1-yl-d5 Acetate as a competitor, its binding affinity (Ki or Kd) can be determined and compared to the non-deuterated pheromone. nih.gov A difference in binding affinity could suggest that properties altered by deuteration, such as van der Waals interactions or hydrogen bonding dynamics, play a role in the initial capture of the pheromone by the PBP. mdpi.com

Ligand-Receptor Interaction Dynamics

The interaction between the pheromone and the Olfactory Receptor is the critical step for olfactory activation. Studying the dynamics of this interaction is key to understanding receptor specificity. In vitro systems, such as cells expressing a specific OR, can be used to measure the receptor's response to both (9E)-Dodecen-1-yl Acetate and its d5 analog. Techniques like calcium imaging or luciferase reporter assays can quantify the degree of receptor activation.

Molecular docking and molecular dynamics simulations can further probe these interactions. nih.govnih.gov These computational methods model the binding of the ligand within the receptor's pocket, predicting binding energies and key amino acid contacts. Comparing the simulated interactions of the deuterated and non-deuterated ligands could reveal subtle differences in how they fit and stabilize within the binding site, providing a theoretical basis for any differences observed in physiological or behavioral experiments.

Hypothetical PBP Binding Affinity Data This table illustrates the type of data generated from competitive binding assays, showing a hypothetical comparison of binding affinities for a specific Pheromone Binding Protein (PBPx). Actual experimental data for this specific compound is not publicly available.

Investigation of Isotope Effects on Olfactory Discrimination and Behavior

A central question in olfactory research is how the brain distinguishes between structurally similar molecules. The use of isotopologues like this compound directly addresses this by testing the limits of the system's discriminatory power. Isotope effects refer to the differences in physical or chemical properties of a molecule that arise from substituting an atom with one of its isotopes.

The debate over whether olfaction is based on molecular shape ("shape theory") or molecular vibrations ("vibration theory") often involves studies with deuterated compounds. While these molecules have a virtually identical shape to their non-deuterated counterparts, their vibrational frequencies, particularly for C-H vs. C-D bonds, are significantly different.

If an organism can behaviorally distinguish between (9E)-Dodecen-1-yl Acetate and this compound, it lends support to the idea that molecular vibrations contribute to the odor code. Behavioral assays, such as wind tunnel tests for moths, are the ultimate measure of olfactory discrimination. In such an experiment, the attraction of a male moth to the deuterated pheromone source would be quantified and compared to its attraction to the natural pheromone. A significant preference for one over the other, or an inhibitory effect of the deuterated compound, would demonstrate that the subtle change introduced by deuterium (B1214612) substitution is not only detectable at the physiological level but is also meaningful to the animal's behavior.

Exploring the Vibrational Theory of Olfaction with Deuterated Compounds

There is currently no published research that specifically utilizes this compound to explore the vibrational theory of olfaction.

Behavioral Assays for Discrimination Capacity in Target Species

No behavioral assays have been documented that test the discrimination capacity of any target species between (9E)-Dodecen-1-yl Acetate and its deuterated isotopologue, this compound.

Environmental Dynamics and Ecological Interactions: Applications of 9e Dodecen 1 Yl D5 Acetate As a Tracer

Tracing Environmental Distribution and Persistence in Agroecosystems

The use of (9E)-Dodecen-1-yl-d5 Acetate (B1210297) is critical for understanding how pheromones, applied in dispensers or sprays for mating disruption, are distributed and how long they persist in agricultural environments. epa.gov This knowledge is essential for optimizing application strategies and assessing potential environmental exposure.

Monitoring Pheromone Dissipation in Field Settings

The dissipation rate of a pheromone determines its efficacy and the required frequency of application. (9E)-Dodecen-1-yl-d5 Acetate is used as a tracer to monitor this process under real-world field conditions. Researchers deploy dispensers containing the deuterated compound in an agricultural plot. Air, soil, and foliage samples are then collected at predetermined intervals.

Gas chromatography-mass spectrometry (GC-MS) is used to analyze these samples, specifically targeting the unique mass-to-charge ratio of the deuterated molecule. This allows for the quantification of the tracer's concentration over time, providing a clear picture of its dissipation kinetics. The data helps in building models that predict the environmental lifetime of the pheromone.

Table 1: Hypothetical Dissipation of this compound from a Dispenser in a Vineyard Setting

Time (Days)Concentration in Air (ng/m³)Concentration on Foliage (ng/g)Concentration in Topsoil (ng/g)
0150.285.55.1
795.842.110.3
1450.118.912.8
2815.75.29.7
562.3<1.06.5

Note: Data are hypothetical and for illustrative purposes.

Adsorption, Desorption, and Leaching Studies in Soil and Water Matrices

Understanding the interaction of pheromones with soil and water is crucial for assessing their mobility and potential for off-site transport, such as leaching into groundwater. fera.co.uk this compound is an ideal tracer for these studies because its low background concentration allows for sensitive detection.

Adsorption and Desorption: Batch equilibrium experiments are conducted to quantify the extent to which the compound binds to soil particles. researchgate.netnih.gov In these studies, a solution containing a known concentration of this compound is mixed with a soil sample. After reaching equilibrium, the concentration remaining in the solution is measured. irost.ir The amount adsorbed to the soil is calculated by the difference. irost.ir Desorption is measured by replacing the solution with a clean medium and quantifying the amount of the compound that is released from the soil. nih.gov These studies generate sorption coefficients (Kd or Koc) that indicate the compound's tendency to adhere to soil, which is often correlated with soil properties like organic carbon content. conicet.gov.ar

Leaching: Soil column studies are used to simulate the movement of the pheromone through the soil profile. This compound is applied to the top of a column packed with soil, and water is passed through it to simulate rainfall. The leachate collected at the bottom of the column is analyzed for the presence of the deuterated tracer. This provides direct evidence of the compound's potential to move through soil and reach groundwater. conicet.gov.ar

Table 2: Example Adsorption Coefficients (Koc) for this compound in Different Soil Types

Soil TypeOrganic Carbon (%)Clay Content (%)pHKoc (L/kg)Mobility Potential
Sandy Loam1.2156.5450Moderate
Silt Loam2.5256.2980Low
Clay3.8457.12100Very Low

Note: Data are hypothetical, illustrating the principle that higher organic carbon and clay content lead to stronger adsorption and lower mobility.

Uptake and Bioaccumulation Studies in Non-Target Organisms

While pheromones are designed to be species-specific, their distribution in the environment can lead to exposure of non-target organisms. up.ac.za Using this compound allows researchers to track its uptake, metabolism, and potential accumulation in these organisms without ambiguity.

Assessing Exposure Pathways and Metabolic Fate in Terrestrial Arthropods

Non-target terrestrial arthropods, such as predatory beetles, spiders, and pollinators, can be exposed to pheromones through contact with treated surfaces, inhalation of volatiles, or consumption of contaminated prey. By applying this compound in a controlled environment (e.g., a microcosm or field plot), scientists can measure its concentration in these organisms over time.

This analysis can reveal the primary pathways of exposure. Furthermore, by analyzing tissue extracts, researchers can identify not only the parent compound but also its deuterated metabolites. nih.gov This provides crucial information on whether the organism can break down the compound and the rate at which this occurs, which is essential for assessing the potential for bioaccumulation.

Transfer and Accumulation in Food Webs (Methodological Aspects)

The use of a stable isotope label is a powerful method for tracing the trophic transfer of a substance. To study the movement of the pheromone through a simplified food web, this compound can be applied to plants (primary producers). Herbivorous insects (primary consumers) that feed on these plants may ingest the labeled compound. Subsequently, predatory or parasitic arthropods (secondary consumers) that feed on the herbivores can also accumulate the tracer.

By sampling organisms from different trophic levels and analyzing them for the presence of the deuterated label, scientists can quantify the transfer efficiency between levels. This methodological approach helps to determine if the pheromone biomagnifies, which is the process where its concentration increases at successively higher levels in a food chain.

Methodologies for Assessing Ecological Impact on Community Structures

This compound can be used as a tool in larger-scale ecological studies to understand the influence of pheromone applications on insect communities. The spatial distribution of a pheromone is a key factor influencing its ecological impact.

By deploying a grid of passive air samplers across a treated area and its surroundings, researchers can map the pheromone plume using the deuterated acetate as a tracer. Simultaneously, insect traps (e.g., pitfall, sticky, or light traps) can be placed along this grid to sample the local arthropod community. researchgate.net

Development of Standardized Environmental Monitoring Protocols

The use of isotopically labeled compounds, such as this compound, as tracers in environmental monitoring offers a high degree of specificity and sensitivity. The development of standardized protocols is crucial for ensuring the reliability, comparability, and accuracy of data collected across different studies and locations. These protocols encompass the entire monitoring process, from sample collection and preparation to analysis and data interpretation.

A key application for this compound is in the study of insect pheromone dispersal and degradation, particularly for the leafroller Proeulia triquetra, for which the non-deuterated form is a sex pheromone. Standardized protocols enable researchers to precisely track the movement and persistence of this pheromone in various environmental matrices.

Methodology for Sample Collection and Preparation:

Standardized protocols for sample collection are designed to minimize contamination and ensure sample integrity. The choice of collection method depends on the environmental medium being studied.

Air Sampling: Active air sampling is commonly employed to collect airborne pheromone traces. This involves drawing a known volume of air through a sorbent tube containing a material like Tenax® TA or Porapak™ Q. The flow rate and duration of sampling are critical parameters that must be standardized to allow for the calculation of the pheromone concentration in the air.

Soil and Water Sampling: For soil samples, a standardized coring method is used to collect samples from specific depths. Water samples are typically collected in amber glass bottles to prevent photodegradation. The volume of the sample and the collection depth are recorded.

Sample Preparation: Once collected, samples are transported to the laboratory for extraction. For sorbent tubes, thermal desorption is a common technique to release the trapped volatile compounds. For soil and water samples, solvent extraction, often using a non-polar solvent like hexane or dichloromethane, is employed. The use of this compound as an internal standard is a critical step in the sample preparation process. A known amount of the deuterated compound is added to the sample before extraction. This allows for the correction of any analyte loss that may occur during the extraction and analysis steps, thereby improving the accuracy of the quantification of the target non-deuterated pheromone.

Analytical Techniques for Detection and Quantification:

Gas chromatography-mass spectrometry (GC-MS) is the most widely used analytical technique for the detection and quantification of this compound and its non-deuterated counterpart.

Gas Chromatography (GC): The GC separates the different components of the sample extract based on their volatility and interaction with the stationary phase of the chromatographic column. A non-polar capillary column is typically used for the analysis of these types of compounds.

Mass Spectrometry (MS): The MS detector ionizes the molecules eluting from the GC column and separates them based on their mass-to-charge ratio. This provides a unique "fingerprint" for each compound, allowing for its identification. For quantification, the instrument is often operated in selected ion monitoring (SIM) mode, where only specific ions characteristic of the target analytes are monitored. This increases the sensitivity and selectivity of the analysis.

The following table outlines a typical GC-MS protocol for the analysis of this compound:

ParameterSetting
Gas Chromatograph
ColumnDB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness)
Injection ModeSplitless
Injection Volume1 µL
Inlet Temperature250°C
Oven Program60°C (hold 2 min), ramp to 280°C at 10°C/min, hold 5 min
Carrier GasHelium
Flow Rate1.0 mL/min
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Monitored Ions (m/z)For (9E)-Dodecen-1-yl Acetate: [target ions]
For this compound: [target ions + 5]
Dwell Time100 ms

Quality Control and Validation:

To ensure the reliability of the data, stringent quality control (QC) measures are incorporated into the standardized protocols.

Calibration: A multi-point calibration curve is generated using standards of known concentrations of the target analyte and the deuterated internal standard. This allows for the accurate quantification of the analyte in unknown samples.

Method Blanks: A method blank (a sample containing no analyte) is analyzed with each batch of samples to check for any contamination introduced during the sample preparation and analysis process.

Spiked Samples: A known amount of the analyte is added to a real sample matrix (matrix spike) to assess the accuracy and recovery of the method.

Replicate Samples: Duplicate or triplicate samples are analyzed to assess the precision of the method.

The following table presents hypothetical validation data for a standardized method for the analysis of (9E)-Dodecen-1-yl Acetate using its deuterated analog as an internal standard.

ParameterResultAcceptance Criteria
Linearity (r²)> 0.995≥ 0.99
Method Detection Limit (MDL) - Air0.1 ng/m³-
Method Detection Limit (MDL) - Water0.5 ng/L-
Method Detection Limit (MDL) - Soil0.2 ng/g-
Recovery (Matrix Spike)85-110%70-130%
Precision (Relative Percent Difference)< 15%≤ 20%

Research Findings:

Field studies utilizing these standardized protocols can provide valuable insights into the environmental fate and transport of insect pheromones. For instance, a study could deploy a grid of air samplers around a pheromone-baited trap to map the dispersal plume. By analyzing the concentration of the target pheromone and the deuterated tracer over time, researchers can calculate dispersal rates and model the plume's movement under different environmental conditions.

The following table illustrates hypothetical data from a field trial monitoring the concentration of (9E)-Dodecen-1-yl Acetate downwind from a pheromone dispenser.

Distance from Source (m)Time (hours)Concentration (ng/m³)
115.2
164.8
1124.1
512.1
561.8
5121.5
1010.8
1060.6
10120.4

The development and implementation of such standardized environmental monitoring protocols are essential for advancing our understanding of the ecological interactions mediated by chemical cues and for the effective and environmentally sound application of pheromone-based pest management strategies.

Future Research Directions and Interdisciplinary Approaches

Integration of Isotopic Labeling with Genomics, Proteomics, and Metabolomics (Multi-Omics) in Chemical Ecology

The use of stable isotopes like deuterium (B1214612) in (9E)-Dodecen-1-yl-d5 Acetate (B1210297) is a cornerstone for multi-omics investigations in chemical ecology. rsc.orgcreative-proteomics.compharmiweb.com This integrated approach allows researchers to forge explicit links between an organism's genetic makeup and its chemical phenotype. Isotopic labeling is a technique used to track the passage of an isotope through a reaction or metabolic pathway. wikipedia.org By introducing a labeled precursor, scientists can trace its journey through various biological processes. wikipedia.org

In the context of pheromone biosynthesis, (9E)-Dodecen-1-yl-d5 Acetate can be used as a tracer to elucidate the metabolic pathways responsible for producing the native pheromone. rsc.orgwikipedia.org This integration of stable isotope labeling with different omics fields provides a comprehensive view of complex biological systems. creative-proteomics.compharmiweb.com

Genomics: By correlating the metabolic fate of the deuterated label with gene expression profiles, researchers can identify the specific genes and biosynthetic gene clusters (BGCs) that code for the enzymes involved in pheromone production. creative-proteomics.comnih.gov This helps connect the genotype to the chemotype.

Proteomics: Following the incorporation of the deuterium label into various molecules, proteomic analysis can identify and quantify the specific enzymes (e.g., desaturases, reductases, acetyltransferases) responsible for the biosynthetic steps. Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful method used in proteomics to identify and quantify protein changes. washington.edu

Metabolomics: Mass spectrometry-based metabolomics can track the appearance of the d5-label in the final pheromone components and any intermediate or ancillary metabolites. rsc.org This provides a direct readout of the metabolic flux and the efficiency of the biosynthetic pathways. rsc.orgwikipedia.org This multi-omics approach, combining data from different layers, enables a systematic analysis of the organism and a deeper understanding of signaling pathway dynamics. nih.gov

Table 1: Role of Multi-Omics in Research with this compound
Omics DisciplineApplication with Isotopic LabelingKey Insights Gained
GenomicsCorrelating labeled metabolite pathways with gene expression analysis.Identification of genes and biosynthetic gene clusters (BGCs) for pheromone synthesis. nih.gov
ProteomicsIdentifying enzymes that process the deuterated substrate.Pinpointing specific enzymes (proteins) involved in the pheromone biosynthetic cascade.
MetabolomicsTracking the incorporation and transformation of the d5-label into the final pheromone and its intermediates. rsc.orgMapping metabolic pathways, determining flux rates, and identifying all products of the pathway. wikipedia.org

Advanced Computational Modeling and Simulation of Pheromone Dynamics

Computational modeling offers a virtual laboratory to explore the behavior of pheromones from molecular interactions to atmospheric dispersal. The distinct mass of this compound provides a unique parameter for refining these models.

Advanced biophysical models can simulate the entire pheromone transduction cascade, from the initial transport of the molecule through the sensillum lymph to its interaction with receptors and the subsequent activation of G-proteins and effector enzymes. nih.govresearchgate.net By inputting the specific properties of the deuterated compound, these models can predict subtle differences in binding kinetics and receptor activation compared to the unlabeled pheromone. Furthermore, molecular dynamics simulations can model the precise interactions between the pheromone and its binding proteins or receptors, offering insights into the structural basis of olfactory specificity. nih.govmdpi.com These simulations can help understand how even a small change in mass, due to deuterium labeling, might influence the conformational flexibility and binding energy within the receptor pocket. nih.gov

Table 2: Computational Modeling Applications for Deuterated Pheromones
Modeling TypeFocus of SimulationPotential Insights from this compound
Molecular DockingPheromone-receptor binding interactions.Predicting binding affinity and specificity at the olfactory receptor.
Biophysical ModelingSimulating the entire olfactory signal transduction cascade. nih.govresearchgate.netUnderstanding how mass differences may affect the timing and amplitude of the neuronal response.
Atmospheric Dispersion ModelingPredicting the movement of pheromone plumes in the environment.Refining models for pest monitoring and control strategies by tracking a stable, identifiable tracer.

Development of Novel Biosensors and Detection Systems for Deuterated Pheromones

Future research will focus on creating highly sensitive and selective biosensors for the real-time detection of pheromones, a critical tool for pest management. mdpi.comresearchgate.net Deuterated pheromones like this compound can play a vital role in the development and calibration of these systems. Biosensors often utilize biological components, such as odorant binding proteins (OBPs) or pheromone receptors (PRs), immobilized on a transducer. mdpi.comresearchgate.net

The development of these biosensors aims to provide an alternative to laborious and time-consuming trapping methods for insect surveillance. mdpi.comresearchgate.net Technologies such as capacitive micromachined ultrasonic transducers (CMUT) are being explored, where the binding of a pheromone molecule to an immobilized receptor on a membrane causes a measurable change in resonant frequency. mdpi.com The slightly higher mass of the deuterated molecule could theoretically produce a distinct signal, allowing it to be used as an internal standard or for multiplexed detection. This could lead to the creation of 'bioelectronic noses' capable of specific and sensitive odor analysis for integrated pest management. researchgate.net

Table 3: Biosensor Technologies for Pheromone Detection
Biosensor TechnologyDetection PrincipleRole of Deuterated Pheromones
Receptor-Based SensorsBinding of pheromone to immobilized pheromone receptors (PRs) or odorant binding proteins (OBPs). mdpi.comresearchgate.netCalibrating sensor response and studying competitive binding dynamics.
Gravimetric Resonators (e.g., CMUT)Measures mass changes on a surface; binding of pheromone molecules alters the resonator's frequency. mdpi.comTesting sensor sensitivity to mass differences; potential use as a distinguishable internal standard.
Metal Oxide Semiconductor SensorsDetects changes in conductivity upon adsorption of volatile compounds. researchgate.netValidating sensor specificity and distinguishing the labeled compound from its natural counterpart.

Applications in Evolutionary Chemical Ecology and Comparative Pheromone Studies

Isotopically labeled compounds are indispensable tools for exploring the evolution of chemical communication. yale.edu By introducing this compound to various related insect species, researchers can conduct comparative studies to trace the evolutionary divergence of pheromone biosynthesis and reception.

Such studies can reveal how different species metabolize the same precursor compound. For instance, one species might convert the deuterated acetate into a different compound, while another might degrade it more rapidly. Tracking the flow of the deuterium label can illuminate species-specific enzymatic pathways and provide clues about the evolutionary pressures that have shaped their unique pheromone blends. yale.edu This approach allows for the reconstruction of dietary habits, trophic positions, and niche differentiation among populations, providing a window into their evolutionary history. yale.edu

Table 4: Comparative Studies Using this compound
Comparative Study AreaExperimental ApproachEvolutionary Question Addressed
Biosynthetic PathwaysIntroduce the labeled compound to different species and analyze their metabolic products via GC-MS.How have the enzymes for pheromone production diverged among related species?
Pheromone DegradationMeasure the clearance rate of the deuterated pheromone from the antennae of different species.Have species evolved different rates of pheromone degradation, potentially affecting signal duration?
Receptor SpecificityUse electroantennography (EAG) to compare the neural response of different species to both labeled and unlabeled pheromones.How has the specificity of olfactory receptors co-evolved with changes in the pheromone blend?

Standardization and Quality Control in Isotopic Pheromone Research

The reliability and reproducibility of research using isotopically labeled compounds hinge on rigorous standardization and quality control. As the use of molecules like this compound becomes more widespread, the need for universally accepted standards and protocols becomes paramount.

Table 5: Key Parameters for Standardization in Isotopic Pheromone Research
ParameterImportanceStandardization Method
Isotopic EnrichmentEnsures the label is present at a known, high level for accurate tracing.Analysis by high-resolution mass spectrometry or NMR.
Chemical PurityPrevents confounding results from contaminants.Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).
ConcentrationCrucial for quantitative studies of metabolic flux and sensor calibration.Quantitative NMR (qNMR) or calibration against a certified primary standard.
Reporting StandardsEnsures transparency and allows for meta-analysis and reproducibility. nih.govAdherence to community-developed guidelines for reporting stable isotope data.

Q & A

Q. Table 1: Key Synthesis Parameters

ParameterOptimal ConditionAnalytical Validation Method
Deuteration efficiency≥98%HRMS (m/z 244.25 [M+D5]+)
Reaction solventAnhydrous THFFT-IR (C=O stretch at 1740 cm⁻¹)
Temperature control25–40°CNMR (absence of non-deuterated peaks)

Basic Question: How should researchers validate the structural integrity of this compound?

Methodological Answer:
Combine gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) for structural confirmation. For GC-MS, use a polar capillary column (e.g., DB-WAX) to resolve geometric isomers (E/Z). Compare retention indices with non-deuterated analogs. In NMR, confirm the absence of non-deuterated protons in the acetate moiety (δ 2.05 ppm for CH3COO) and olefinic protons (δ 5.35 ppm, J = 15 Hz for 9E configuration). Cross-validate with Fourier-transform infrared spectroscopy (FT-IR) for ester carbonyl peaks (1740 cm⁻¹) .

Advanced Question: How can isotopic effects influence metabolic studies of this compound in lipid membranes?

Methodological Answer:
Deuterated analogs may alter membrane permeability or enzyme binding due to kinetic isotope effects (KIEs). Design experiments to:

Compare diffusion rates using fluorescence recovery after photobleaching (FRAP) with deuterated vs. non-deuterated analogs.

Quantify enzyme kinetics (e.g., phospholipase A2 activity) via LC-MS monitoring of deuterated vs. non-deuterated hydrolysis products.

Use molecular dynamics simulations to assess deuterium-induced changes in lipid packing (e.g., bilayer thickness). Address discrepancies by normalizing data to KIEs reported for similar deuterated lipids .

Q. Table 2: Isotopic Effect Analysis Workflow

StepTechniqueOutcome Metric
1FRAPLateral diffusion coefficient
2LC-MS/MSHydrolysis product ratios
3Molecular dynamicsLipid bilayer order parameter

Advanced Question: How to resolve contradictions in chromatographic data for this compound degradation products?

Methodological Answer:
Contradictions often arise from matrix effects or co-eluting isomers. Implement:

Tandem mass spectrometry (MS/MS) with collision-induced dissociation (CID) to distinguish isobaric fragments.

Orthogonal separation (e.g., reverse-phase HPLC after GC) to confirm peak identity.

Stability studies under controlled conditions (pH, temperature) to rule out artifactual degradation. Cross-reference with NIST spectral libraries for deuterated compounds .

Advanced Question: What experimental designs are optimal for studying this compound stability in biological matrices?

Methodological Answer:
Use a staggered stability protocol :

Short-term stability : Spike deuterated compound into plasma/serum and analyze at 0, 4, 24 hours (25°C and 4°C).

Freeze-thaw stability : Subject to 3 cycles (-80°C to 25°C).

Long-term stability : Store at -80°C for 30 days. Quantify degradation via stable isotope dilution assays (SIDA) with internal standards (e.g., d8-analogs). Validate using ANOVA for inter-batch variability .

Basic Question: What analytical techniques are most reliable for quantifying trace impurities in this compound?

Methodological Answer:
Employ two-dimensional gas chromatography (2D-GC) coupled with time-of-flight MS (TOF-MS) for high sensitivity. For non-volatile impurities, use ultra-performance liquid chromatography (UPLC) with charged aerosol detection (CAD). Establish impurity thresholds (<0.1% w/w) per ICH Q3A guidelines. Calibrate against certified reference materials (CRMs) for deuterated acetates .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.